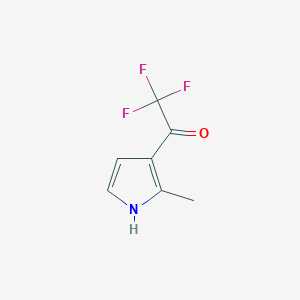

2-Methyl-3-trifluoroacetyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

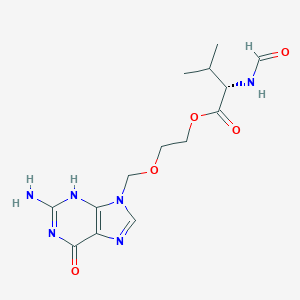

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are known to constitute the core of a large number of alkaloids and many other physiologically active compounds . Fluoropyrrole derivatives, such as 2-Methyl-3-trifluoroacetyl-1H-pyrrole, are important in various applications .

Molecular Structure Analysis

The molecular formula of 2-Methyl-3-trifluoroacetyl-1H-pyrrole is C6H4F3NO . The reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produces triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .Chemical Reactions Analysis

The chapter on the chemistry of fluorinated pyrroles summarizes the major synthetic pathways towards fluoro- and trifluoromethylpyrroles . The reaction type used to gain the target fluorinated pyrrole is organized according to the reaction type .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-trifluoroacetyl-1H-pyrrole include a molecular weight of 163.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Mecanismo De Acción

While specific information on the mechanism of action for 2-Methyl-3-trifluoroacetyl-1H-pyrrole was not found, fluoropyrrole derivatives are known to be important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .

Safety and Hazards

Direcciones Futuras

Fluoropyrrole derivatives are strongly attractive as synthetic targets for further investigation due to their wide range of applications . Future research may focus on improving the synthesis process, exploring new applications, and understanding the mechanism of action of these compounds in more detail.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLQJVYDEIMKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-trifluoroacetyl-1H-pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)